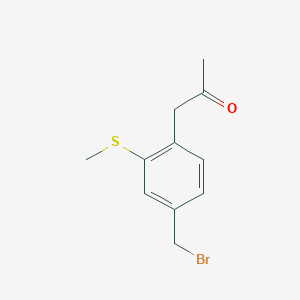
1-(4-(Bromomethyl)-2-(methylthio)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Bromomethyl)-2-(methylthio)phenyl)propan-2-one is an organic compound that features a bromomethyl group and a methylthio group attached to a phenyl ring, with a propan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Bromomethyl)-2-(methylthio)phenyl)propan-2-one typically involves the bromination of a precursor compound followed by further functionalization. One possible route could be:
Bromination: Starting with 4-methylthioacetophenone, bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN (azobisisobutyronitrile).
Functionalization: The brominated intermediate can then undergo further reactions to introduce the propan-2-one moiety.
Industrial Production Methods
Industrial production methods would likely involve similar steps but optimized for large-scale synthesis. This could include continuous flow reactions, use of more efficient catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Bromomethyl)-2-(methylthio)phenyl)propan-2-one can undergo various types of chemical reactions:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone, and the propan-2-one moiety can undergo reduction to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and sodium periodate.
Reduction: Reagents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Products depend on the nucleophile used, such as azides, nitriles, or thioethers.
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and other reduced forms of the ketone.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Could be explored for its pharmacological properties, such as antimicrobial or anticancer activities.
Industry: May be used in the synthesis of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 1-(4-(Bromomethyl)-2-(methylthio)phenyl)propan-2-one would depend on its specific application. For example:
Biological Activity: If used as a drug, it might interact with specific enzymes or receptors, inhibiting or activating certain pathways.
Chemical Reactions: In synthetic applications, the bromomethyl group can act as an electrophile, while the methylthio group can participate in redox reactions.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromomethylphenyl)propan-2-one: Lacks the methylthio group, which might affect its reactivity and applications.
1-(4-Methylthio-2-methylphenyl)propan-2-one: Lacks the bromomethyl group, leading to different chemical behavior.
4-Bromomethyl-2-methylthiobenzene:
Uniqueness
1-(4-(Bromomethyl)-2-(methylthio)phenyl)propan-2-one is unique due to the presence of both bromomethyl and methylthio groups, which provide a combination of reactivity and functionality that can be exploited in various chemical reactions and applications.
Biological Activity
1-(4-(Bromomethyl)-2-(methylthio)phenyl)propan-2-one is an organic compound with potential biological activity due to its unique structural components, including a bromomethyl group and a methylthio group. This compound has not been extensively studied, but preliminary research suggests various interactions with biological targets, indicating potential applications in medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of this compound is C10H11BrOS, with a molecular weight of approximately 273.19 g/mol. The presence of both bromomethyl and methylthio groups contributes to its reactivity and biological potential.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁BrOS |
| Molecular Weight | 273.19 g/mol |
| Functional Groups | Bromomethyl, Methylthio |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Interaction : The bromomethyl group may facilitate covalent bonding with nucleophilic sites on enzymes or receptors, potentially acting as an enzyme inhibitor or modulator.
- Hydrophobic Interactions : The methylthio group could enhance hydrophobic interactions, improving binding affinity in drug design applications.
- Redox Activity : The methylthio group can undergo oxidation, leading to the formation of reactive intermediates that may interact with cellular components.
Case Studies and Research Findings
- In Vitro Studies : Preliminary investigations have shown that compounds with similar structures can interact with various biomolecules. For example, the bromomethyl group has been noted for its electrophilic nature, allowing it to participate in nucleophilic substitution reactions which could impact enzyme activity.
- Toxicological Assessments : Some studies have indicated potential reproductive and developmental toxicity related to similar compounds. Observations include increased liver weight and neurological effects in animal models exposed to related compounds at high doses .
- Comparative Analysis : A comparison with structurally similar compounds reveals that the unique combination of functional groups in this compound may lead to different reactivity profiles and biological activities.
Properties
Molecular Formula |
C11H13BrOS |
|---|---|
Molecular Weight |
273.19 g/mol |
IUPAC Name |
1-[4-(bromomethyl)-2-methylsulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C11H13BrOS/c1-8(13)5-10-4-3-9(7-12)6-11(10)14-2/h3-4,6H,5,7H2,1-2H3 |
InChI Key |
ZOEOCJJJLBECQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=C(C=C1)CBr)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















